4-Quinolinol, 1-acetyl-1,2,3,4-tetrahydro-2,2,6-trimethyl-
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Overview
Description
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a hydroxy group, a trimethyl group, and an ethanone group attached to the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-2,2,6-trimethyl-3,4-dihydroquinoline with ethanone under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the quinoline ring may produce dihydroquinoline derivatives.
Scientific Research Applications
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and quinoline ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the trimethyl and ethanone groups, resulting in different chemical and biological properties.
2,2,6-Trimethyl-4-hydroxyquinoline: Similar structure but without the ethanone group.
1-(4-Hydroxyquinolin-1(2H)-yl)ethanone: Similar structure but without the trimethyl groups.
Uniqueness
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the trimethyl and ethanone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
828939-18-0 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(4-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO2/c1-9-5-6-12-11(7-9)13(17)8-14(3,4)15(12)10(2)16/h5-7,13,17H,8H2,1-4H3 |
InChI Key |
LLCORNSJSCRGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2O)(C)C)C(=O)C |
Origin of Product |
United States |
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